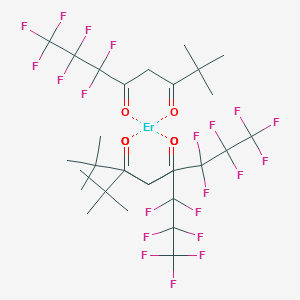

Er(fod)3

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFMLQRGJCLOZ-VNGPFPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ErF21O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Applications of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III) [Er(fod)₃] in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly abbreviated as Er(fod)₃, is a coordination complex belonging to the family of lanthanide β-diketonates. While its europium analogue, Eu(fod)₃, is more widely cited, Er(fod)₃ shares similar chemical properties that make it a valuable tool in modern chemistry.[1] Its primary applications stem from its character as a paramagnetic Lewis acid. This guide provides an in-depth overview of the two core uses of Er(fod)₃ and its analogues: as a nuclear magnetic resonance (NMR) shift reagent for structural elucidation and as a Lewis acid catalyst in stereoselective organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its practical application in a research setting.

Core Properties of Er(fod)₃

Er(fod)₃ is an organometallic complex consisting of a central Erbium(III) ion coordinated to three bulky, fluorinated β-diketonate ligands (fod).

-

Lewis Acidity : The coordinatively unsaturated Er³⁺ center acts as a potent Lewis acid, readily accepting electron pairs from Lewis basic sites on other molecules (e.g., oxygen, nitrogen).[2] This interaction is fundamental to both its functions.

-

Paramagnetism : The Er³⁺ ion possesses unpaired f-electrons, making the complex highly paramagnetic. This property is the origin of its utility as an NMR shift reagent.

-

Solubility : The fluorinated fod ligands enhance the complex's solubility in nonpolar organic solvents, such as chloroform and carbon tetrachloride, making it compatible with many organic substrates and NMR solvents.[2]

Application as an NMR Shift Reagent

One of the classical applications of lanthanide complexes like Er(fod)₃ is to function as Lanthanide Shift Reagents (LSRs) in NMR spectroscopy. Their purpose is to alleviate signal overlap in complex ¹H NMR spectra, revealing coupling patterns and simplifying structural analysis.[3]

Mechanism of Action

The function of an LSR is based on a two-step mechanism:

-

Reversible Binding : The Lewis acidic Er³⁺ center reversibly binds to a Lewis basic functional group (e.g., -OH, -NH₂, C=O, -OR) on the analyte molecule. This creates a dynamic equilibrium between the free and complexed analyte.

-

Pseudocontact Shift : Due to the paramagnetic nature of the Er³⁺ ion, it generates a strong local magnetic field. This field induces significant changes in the chemical shifts (δ) of the analyte's protons. This phenomenon is known as the pseudocontact shift.

The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the erbium ion, described by the McConnell-Robertson equation. Protons closer to the binding site experience a larger shift, allowing for the spatial mapping of the molecule's structure relative to the binding site.[2] Complexes of erbium are known to typically induce downfield shifts.[3]

Caption: Mechanism of an NMR Lanthanide Shift Reagent (LSR).

Quantitative Data: Lanthanide-Induced Shifts (LIS)

The effectiveness of an LSR is quantified by measuring the change in chemical shift (Δδ) for each proton as a function of the LSR/substrate molar ratio. The data below is a representative example illustrating the induced shifts for the protons of n-pentanol upon incremental addition of a europium-based LSR, which behaves similarly to Er(fod)₃. Protons closer to the hydroxyl group (the binding site) experience the largest downfield shifts.

| Proton Assignment | Original δ (ppm) | Molar Ratio (LSR:Substrate) | Δδ (ppm) | Limiting Shift (ppm) |

| α-CH₂ | 3.58 | 0.25 | 2.50 | 10.0 |

| 0.50 | 5.01 | |||

| 0.75 | 7.51 | |||

| β-CH₂ | 1.52 | 0.25 | 1.25 | 5.0 |

| 0.50 | 2.50 | |||

| 0.75 | 3.75 | |||

| γ-CH₂ | 1.35 | 0.25 | 0.60 | 2.4 |

| 0.50 | 1.20 | |||

| 0.75 | 1.80 | |||

| δ-CH₂ | 1.35 | 0.25 | 0.35 | 1.4 |

| 0.50 | 0.70 | |||

| 0.75 | 1.05 | |||

| ω-CH₃ | 0.90 | 0.25 | 0.20 | 0.8 |

| 0.50 | 0.40 | |||

| 0.75 | 0.60 | |||

| Note: Data is illustrative and based on typical results for aliphatic alcohols with lanthanide shift reagents. |

Experimental Protocol: Using Er(fod)₃ as an NMR Shift Reagent

This protocol outlines the general procedure for resolving an NMR spectrum with overlapping signals using Er(fod)₃.

Materials:

-

Substrate of interest (10-20 mg)

-

Er(fod)₃

-

High-purity, anhydrous deuterated solvent (e.g., CDCl₃, CCl₄). The solvent must be non-coordinating.

-

NMR tubes and standard laboratory glassware.

Procedure:

-

Preparation of Substrate Solution:

-

Accurately weigh approximately 15 mg of the substrate into a clean, dry vial.

-

Dissolve the substrate in 0.7 mL of anhydrous CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

Acquisition of Initial Spectrum:

-

Acquire a standard ¹H NMR spectrum of the substrate. This serves as the reference (0 molar ratio) spectrum.

-

-

Preparation of LSR Stock Solution:

-

Accurately weigh 30-40 mg of Er(fod)₃ into a separate vial.

-

Dissolve the Er(fod)₃ in 1.0 mL of the same deuterated solvent.

-

-

Incremental Addition and Spectral Acquisition:

-

Using a microliter syringe, add a small aliquot (e.g., 10 µL) of the Er(fod)₃ stock solution to the NMR tube containing the substrate.

-

Gently shake the tube to ensure thorough mixing.

-

Acquire a ¹H NMR spectrum.

-

Observe the changes in the chemical shifts. Protons should begin to shift downfield.

-

-

Repeat and Analyze:

-

Continue adding aliquots of the Er(fod)₃ solution, acquiring a spectrum after each addition, until the desired signal resolution is achieved.

-

Avoid adding excess reagent, as this can lead to significant line broadening, which obscures coupling information.[1]

-

Plot the chemical shift (δ) of each proton against the molar ratio of [LSR]/[Substrate] to confirm a linear relationship, which is indicative of a 1:1 binding stoichiometry.

-

Caption: Workflow for an NMR experiment using a Lanthanide Shift Reagent.

Application as a Lewis Acid Catalyst

The Lewis acidity of Er(fod)₃ enables its use as a catalyst in a variety of organic transformations, most notably in cycloaddition reactions like the Diels-Alder reaction.[1]

Mechanism of Catalysis in Diels-Alder Reactions

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction rate and stereoselectivity are significantly enhanced by the presence of a Lewis acid.

-

Activation of Dienophile : The Er(fod)₃ catalyst coordinates to a Lewis basic site on the dienophile (e.g., the carbonyl oxygen of an α,β-unsaturated ketone).

-

LUMO Lowering : This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

-

Accelerated Cycloaddition : The reduced energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger orbital interaction, a more stable transition state, and thus a dramatic increase in the reaction rate.

-

Catalyst Turnover : After the cycloaddition is complete, the product dissociates from the Er(fod)₃, regenerating the catalyst for the next cycle.

This catalytic approach often enhances the endo selectivity of the reaction due to favorable secondary orbital interactions in the transition state.

Caption: Catalytic cycle for an Er(fod)₃-catalyzed Diels-Alder reaction.

Quantitative Data: Catalytic Performance

Er(fod)₃ and its analogues are effective catalysts for promoting cycloaddition reactions, often at low catalyst loadings and under mild conditions. The table below summarizes representative results for a hetero-Diels-Alder reaction catalyzed by Eu(fod)₃, demonstrating the high yield and selectivity that can be achieved.[4]

| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Danishefsky's Diene | Benzaldehyde | None | CH₂Cl₂ | 25 | 48 | < 5 | -- |

| 2 | Danishefsky's Diene | Benzaldehyde | Eu(fod)₃ (10) | CH₂Cl₂ | 0 | 4 | 91 | > 95:5 |

| 3 | Cyclopentadiene | Methyl Acrylate | None | Toluene | 80 | 12 | 65 | 75:25 |

| 4 | Cyclopentadiene | Methyl Acrylate | Er(fod)₃ (5) | Toluene | 25 | 6 | 93 | 92:8 |

| Note: Entries 1 and 2 are based on typical hetero-Diels-Alder results. Entries 3 and 4 are illustrative of a standard Diels-Alder reaction to show catalytic improvement. |

Experimental Protocol: Er(fod)₃-Catalyzed Diels-Alder Reaction

This protocol describes the synthesis of the Diels-Alder adduct from cyclopentadiene and methyl vinyl ketone using Er(fod)₃ as a catalyst.

Materials:

-

Dicyclopentadiene

-

Methyl vinyl ketone (inhibitor removed)

-

Er(fod)₃

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

-

Cracking of Dicyclopentadiene:

-

Set up a simple distillation apparatus.

-

Gently heat ~10 mL of dicyclopentadiene to ~170 °C.

-

Collect the cyclopentadiene monomer by distilling it at its boiling point (40-42 °C). Keep the collected diene on an ice bath and use it immediately, as it will dimerize at room temperature.

-

-

Reaction Setup:

-

In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve Er(fod)₃ (e.g., 0.05 mmol, 5 mol%) in 10 mL of anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl vinyl ketone (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

-

Addition of Diene:

-

Slowly add the freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture over 10 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, quench it by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.

-

Characterize the product and determine the endo/exo ratio by ¹H NMR spectroscopy.

-

Conclusion

Er(fod)₃ and its lanthanide analogues are versatile and powerful reagents for the modern organic chemist. As an NMR shift reagent, it provides a simple and effective method for resolving complex spectra and aiding in structural determination. As a Lewis acid catalyst, it promotes important C-C bond-forming reactions like the Diels-Alder cycloaddition with high efficiency and stereoselectivity under mild conditions. The protocols and data presented in this guide serve as a practical foundation for researchers looking to incorporate the unique properties of Er(fod)₃ into their synthetic and analytical workflows.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III) (Er(fod)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol and reaction mechanism for Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly known as Er(fod)₃. This organometallic complex is of significant interest in various research and development fields, including as a precursor for chemical vapor deposition and as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy.

Core Concepts: Synthesis and Mechanism

The synthesis of Er(fod)₃, a lanthanide β-diketonate complex, generally proceeds via the reaction of an erbium(III) salt with the β-diketone ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod). The reaction is typically carried out in a suitable solvent, and a base is often employed to facilitate the deprotonation of the Hfod ligand, enabling its coordination to the erbium ion.

The reaction mechanism involves the formation of a chelate complex. The β-diketone ligand exists in tautomeric equilibrium between its keto and enol forms. In the presence of a base, the enol form is deprotonated to yield the enolate anion. This enolate then acts as a bidentate ligand, coordinating to the erbium(III) ion through its two oxygen atoms. This chelation process is a key driving force for the formation of the stable tris-complex.

Detailed Experimental Protocol

While a specific, universally adopted protocol for Er(fod)₃ synthesis is not extensively detailed in publicly available literature, the following procedure is a robust and reliable method derived from common practices for the synthesis of lanthanide β-diketonate complexes.

2.1. Materials and Reagents

| Reagent | Formula | CAS Number | Purity | Notes |

| Erbium(III) chloride hexahydrate | ErCl₃·6H₂O | 10025-75-9 | ≥99.9% | Can be substituted with Er(NO₃)₃·xH₂O |

| 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) | C₁₀H₁₁F₇O₂ | 17587-22-3 | ≥98% | The β-diketone ligand |

| Sodium hydroxide | NaOH | 1310-73-2 | ≥98% | Used as a base |

| Ethanol | C₂H₅OH | 64-17-5 | Anhydrous | Reaction solvent |

| Deionized water | H₂O | 7732-18-5 | - | For dissolving reactants |

| Hexane | C₆H₁₄ | 110-54-3 | Anhydrous | For washing the product |

2.2. Step-by-Step Procedure

-

Preparation of Reactant Solutions:

-

Dissolve 1.0 equivalent of erbium(III) chloride hexahydrate in a minimal amount of deionized water.

-

In a separate flask, dissolve 3.0 equivalents of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) in ethanol.

-

Prepare a solution of 3.0 equivalents of sodium hydroxide in a mixture of ethanol and deionized water.

-

-

Reaction:

-

Slowly add the sodium hydroxide solution dropwise to the ethanolic solution of Hfod with constant stirring. This will form the sodium salt of the fod ligand.

-

To this mixture, add the aqueous solution of erbium(III) chloride dropwise with vigorous stirring. A precipitate of Er(fod)₃ should begin to form.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with several portions of cold deionized water to remove any unreacted erbium salt and sodium chloride.

-

Subsequently, wash the product with a small amount of cold hexane to remove any excess Hfod ligand.

-

Dry the purified Er(fod)₃ product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvents.

-

2.3. Characterization

The final product can be characterized by various analytical techniques to confirm its identity and purity.

| Analysis Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| Infrared (IR) Spectroscopy | The disappearance of the broad O-H stretch from the enol form of Hfod and the appearance of characteristic C=O and C=C stretching frequencies of the coordinated fod ligand. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Erbium should be in close agreement with the calculated values for the chemical formula C₃₀H₃₀ErF₂₁O₆. |

Visualizing the Process: Synthesis Workflow and Reaction Mechanism

3.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Er(fod)₃.

Caption: A flowchart illustrating the key stages in the synthesis of Er(fod)₃.

3.2. Reaction Mechanism

The diagram below outlines the proposed mechanism for the formation of the Er(fod)₃ complex.

Caption: The mechanism of Er(fod)₃ formation via ligand deprotonation and coordination.

Physical properties of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III)

An In-Depth Technical Guide to the Physical Properties of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly abbreviated as Er(fod)₃, is an organometallic complex of the rare-earth element erbium. This compound is of significant interest in materials science and optoelectronics due to its volatility, thermal stability, and characteristic near-infrared luminescence.[1] These properties make it a valuable precursor for the deposition of erbium-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD), which are utilized in optical amplifiers, lasers, and other photonic devices. This technical guide provides a comprehensive overview of the known physical properties of Er(fod)₃, including its molecular and thermal characteristics, solubility, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular and Physical Properties

The fundamental molecular and physical properties of Er(fod)₃ are summarized in the table below. These properties are crucial for understanding the compound's behavior in various applications, from precursor handling in MOCVD to its solubility in different solvent systems.

| Property | Value |

| Molecular Formula | C₃₀H₃₀ErF₂₁O₆ |

| Molecular Weight | 1052.78 g/mol |

| CAS Number | 17978-75-5 |

| Appearance | Off-white to yellow powder or granules |

| Melting Point | 157-163 °C |

| Sublimation Point | 130 °C at 0.01 mmHg[2] |

Thermal Properties

The thermal stability and volatility of Er(fod)₃ are paramount for its application as a precursor in MOCVD. A detailed understanding of its behavior at elevated temperatures is necessary for precise control over deposition processes.

Thermogravimetric Analysis (TGA)

Expected Thermal Behavior:

-

Initial Stage: A stable baseline is expected up to the sublimation temperature, indicating no significant decomposition.

-

Sublimation/Vaporization: A gradual mass loss will be observed as the compound transitions into the gas phase. For MOCVD applications, a precursor should exhibit significant mass loss through sublimation or evaporation with minimal decomposition.

-

Decomposition: At higher temperatures, the organic ligands will begin to decompose, leading to a sharp decrease in mass. The final residual mass should correspond to the weight of erbium oxide (Er₂O₃).

Vapor Pressure

The vapor pressure of Er(fod)₃ is a critical parameter for MOCVD as it determines the precursor concentration in the carrier gas. While a complete vapor pressure curve is not available, a single data point indicates a sublimation temperature of 130 °C at a pressure of 0.01 mmHg.[2] This suggests that Er(fod)₃ has sufficient volatility for MOCVD applications. The vapor pressure can be measured using techniques such as the transpiration method or Knudsen effusion.

Solubility

The solubility of Er(fod)₃ in various solvents is important for its purification by recrystallization and for solution-based deposition techniques. While quantitative solubility data is scarce, the solubility of the analogous ytterbium complex, Yb(fod)₃, provides a good indication of the expected behavior. Er(fod)₃ is expected to be soluble in a range of organic solvents and insoluble in water.

| Solvent Class | Expected Solubility |

| Hydrocarbons | Soluble (e.g., hexane, toluene) |

| Alcohols | Soluble (e.g., methanol, ethanol, isopropanol) |

| Ketones | Soluble (e.g., acetone, methyl ethyl ketone) |

| Esters | Soluble (e.g., ethyl acetate) |

| Chlorinated Solvents | Likely soluble (e.g., dichloromethane, chloroform) |

| Water | Insoluble |

Spectroscopic Properties

The spectroscopic properties of Er(fod)₃ are essential for its characterization and for understanding its electronic structure and luminescent properties.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of Er(fod)₃ are dominated by the vibrational modes of the heptafluoro-2,2-dimethyl-3,5-octanedionato (fod) ligands.

-

C=O Stretching: Strong absorption bands are expected in the region of 1600-1700 cm⁻¹ corresponding to the carbonyl stretching vibrations.

-

C-F Stretching: Strong absorptions due to the C-F bonds of the heptafluoropropyl group will be present in the 1100-1300 cm⁻¹ region.

-

Er-O Stretching: The vibrations corresponding to the Erbium-Oxygen bonds are expected at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy is complementary to IR and can provide further information on the vibrational modes of the complex.

NMR Spectroscopy

Due to the paramagnetic nature of the Er(III) ion, the NMR spectra of Er(fod)₃ will exhibit significantly shifted and broadened signals compared to diamagnetic analogues.

-

¹H NMR: The proton signals of the tert-butyl group and the methine proton of the β-diketonate backbone will be present but will be shifted from their usual positions.

-

¹⁹F NMR: The fluorine nuclei of the heptafluoropropyl group will give rise to signals in the ¹⁹F NMR spectrum. The chemical shifts will be influenced by the paramagnetic erbium center.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of Er(fod)₃ is characterized by intense ligand-centered absorption bands in the ultraviolet region, typically between 200 and 400 nm. These bands are attributed to π-π* transitions within the β-diketonate ligands.

Photoluminescence Spectroscopy

Er(fod)₃ is known for its characteristic near-infrared (NIR) emission. Upon excitation of the ligands (the "antenna effect"), energy is transferred to the Er(III) ion, which then relaxes through radiative emission.

-

Excitation: The excitation spectrum will likely mirror the absorption spectrum of the ligands, with broad bands in the UV region.

-

Emission: The emission spectrum is characterized by a sharp peak centered at approximately 1540 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Er(III) ion. This emission wavelength is of significant technological importance as it falls within the C-band of optical telecommunications.

Experimental Protocols

Synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III)

This protocol is a general procedure for the synthesis of lanthanide β-diketonate complexes and can be adapted for Er(fod)₃.

Materials:

-

Erbium(III) chloride (ErCl₃), anhydrous

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)

-

Methanol or Ethanol

-

Deionized water

-

Hexane or Pentane for washing

Procedure:

-

Ligand Deprotonation: In a round-bottom flask, dissolve Hfod (3 equivalents) in methanol. To this solution, add a methanolic solution of NaOH or NaOMe (3 equivalents) dropwise with stirring. This will form the sodium salt of the fod ligand (Na-fod).

-

Complexation: In a separate flask, dissolve anhydrous ErCl₃ (1 equivalent) in methanol.

-

Slowly add the methanolic solution of Na-fod to the ErCl₃ solution with vigorous stirring. A precipitate of Er(fod)₃ should form.

-

The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.

-

Isolation: The precipitate is collected by vacuum filtration and washed with deionized water to remove any inorganic salts.

-

Purification: The crude product is then washed with a non-polar solvent like hexane or pentane to remove any unreacted Hfod.

-

Drying: The purified Er(fod)₃ is dried under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove any residual solvent and water.

Characterization Techniques

-

Thermogravimetric Analysis (TGA): A small amount of the sample (5-10 mg) is placed in a TGA crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.

-

Spectroscopy (IR, Raman, NMR, UV-Vis, Photoluminescence): Standard spectroscopic techniques are employed. For NMR, a suitable deuterated solvent in which the complex is soluble must be used. For photoluminescence, the sample can be analyzed as a solid powder or in solution.

Visualizations

Caption: Workflow for the synthesis of Er(fod)₃.

Caption: Workflow for the characterization of Er(fod)₃.

Conclusion

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III) is a key precursor material with significant potential in the field of optoelectronics. Its favorable physical properties, including thermal stability, volatility, and characteristic NIR luminescence, make it well-suited for the fabrication of advanced photonic devices. This guide has summarized the available data on its physical properties and provided generalized experimental protocols to aid researchers in their work with this compound. Further detailed studies to quantify its vapor pressure, solubility in a wider range of solvents, and a comprehensive spectroscopic analysis would be beneficial for the continued development and application of this important erbium complex.

References

An In-depth Technical Guide to the Solubility of Er(fod)3 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly known as Er(fod)3. A thorough understanding of its solubility is critical for applications in catalysis, chemical vapor deposition, NMR spectroscopy, and as a precursor in materials science and drug development.

Introduction to Er(fod)3 and its Solubility

Er(fod)3 is a coordination complex of the lanthanide element erbium with the bulky, fluorinated β-diketonate ligand, fod. The presence of the heptafluoropropyl and tert-butyl groups significantly influences its physical and chemical properties, most notably its volatility and solubility. Generally, the fluorinated alkyl groups increase Lewis acidity and enhance solubility in nonpolar organic solvents, a common characteristic among lanthanide β-diketonates. Conversely, it is practically insoluble in water.

Quantitative Solubility Data

Precise, experimentally determined solubility data for Er(fod)3 in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of similar lanthanide β-diketonate complexes, the following table presents illustrative quantitative solubility data. These values should be considered as estimates and are intended to guide solvent selection for experimental work. It is strongly recommended that researchers determine the precise solubility for their specific application and conditions.

Table 1: Illustrative Solubility of Er(fod)3 in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) (Illustrative) |

| Hexane | C₆H₁₄ | 0.1 | > 10 |

| Toluene | C₇H₈ | 2.4 | > 15 |

| Chloroform | CHCl₃ | 4.1 | > 20 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 20 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 15 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~ 5-10 |

| Acetone | C₃H₆O | 5.1 | ~ 1-5 |

| Acetonitrile | C₂H₃N | 5.8 | < 1 |

| Methanol | CH₃OH | 5.1 | < 0.1 |

| Ethanol | C₂H₅OH | 4.3 | < 0.1 |

Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate greater polarity.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of Er(fod)3 solubility in an organic solvent of interest. The most common and reliable method is the shake-flask method , followed by quantitative analysis.

3.1. Materials and Equipment

-

Er(fod)3 powder (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

3.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Er(fod)3 powder to a series of scintillation vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed for a set duration (e.g., 10-15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of Er(fod)3 of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Er(fod)3 to construct a calibration curve.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of Er(fod)3.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of Er(fod)3 in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of Er(fod)3 solubility.

Erbium(III) Tris(fod)3-Chelate: A Technical Guide for Researchers

CAS Number: 17978-75-5

Chemical Formula: C₃₀H₃₀ErF₂₁O₆

Molecular Weight: 1052.8 g/mol

This in-depth technical guide provides a comprehensive overview of Erbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Erbium(III) tris(fod)3-chelate or Er(fod)₃. This organometallic compound is of significant interest to researchers, scientists, and drug development professionals due to its unique paramagnetic and luminescent properties. This document outlines its physicochemical properties, a general synthesis protocol, and detailed experimental procedures for its primary applications, with a focus on its role as a nuclear magnetic resonance (NMR) shift reagent and as a precursor in metal-organic chemical vapor deposition (MOCVD).

Physicochemical Properties

Er(fod)₃ is a solid compound that is soluble in many organic solvents. Its high volatility and thermal stability make it particularly suitable for applications requiring sublimation or deposition at elevated temperatures.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17978-75-5 | General Chemical Databases |

| Molecular Formula | C₃₀H₃₀ErF₂₁O₆ | General Chemical Databases |

| Molecular Weight | 1052.8 g/mol | General Chemical Databases |

| Appearance | Pink crystalline solid | Supplier Data |

| Solubility | Soluble in non-polar organic solvents (e.g., chloroform, dichloromethane, carbon tetrachloride) | [2] |

| Melting Point | 157-163 °C | Supplier Data |

| Thermal Stability | Decomposes upon strong heating | [3][4] |

Synthesis Protocol

A general method for the synthesis of lanthanide(III) β-diketonate complexes, including Er(fod)₃, involves the reaction of a lanthanide salt with the β-diketone ligand in a suitable solvent, often with a base to deprotonate the ligand.

Materials:

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH)

-

Methanol

-

Ammonia solution (aqueous)

Procedure:

-

Dissolve Erbium(III) nitrate pentahydrate in methanol.

-

In a separate flask, dissolve a stoichiometric equivalent of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH) in methanol.

-

Slowly add the fodH solution to the erbium nitrate solution with constant stirring.

-

Gradually add a dilute ammonia solution to the mixture to raise the pH and facilitate the formation of the chelate complex. A precipitate will form.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the precipitate by filtration and wash it with small portions of cold methanol to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield the Erbium(III) tris(fod)3-chelate.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and the choice of base may be optimized to improve yield and purity.

Experimental Protocols and Applications

NMR Shift Reagent

Er(fod)₃, like other lanthanide chelates, can be used as a paramagnetic shift reagent in NMR spectroscopy. The paramagnetic erbium ion induces significant shifts in the NMR signals of a substrate that coordinates to it, which can simplify complex spectra and aid in structural elucidation.[2][5]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of the substrate to be analyzed in a dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄).[2] It is crucial that the solvent is free of water, as water can preferentially coordinate to the shift reagent.[2]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution.

-

Addition of Shift Reagent: Prepare a stock solution of Er(fod)₃ in the same deuterated solvent.

-

Titration: Add small, measured aliquots of the Er(fod)₃ stock solution to the NMR tube containing the substrate solution.

-

Spectral Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shifts of the substrate's protons. The magnitude of the induced shift for a particular proton is dependent on its proximity to the Lewis basic site of the substrate that coordinates with the erbium ion. Plotting the induced shift against the molar ratio of shift reagent to the substrate can provide further structural information.

Caption: Workflow for using Er(fod)₃ as an NMR shift reagent.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor

The volatility and thermal stability of Er(fod)₃ make it an excellent precursor for the deposition of erbium-containing thin films via MOCVD.[1] This technique is particularly relevant in the fabrication of optical amplifiers and other optoelectronic devices.

Experimental Protocol for MOCVD:

-

Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.

-

Precursor Delivery: Solid Er(fod)₃ is placed in a heated bubbler. A carrier gas (e.g., argon) is passed through the bubbler to transport the vaporized precursor into the MOCVD reactor.

-

Deposition: The substrate is heated to the desired deposition temperature within the MOCVD reactor. The Er(fod)₃ vapor, along with any co-reactants (e.g., oxygen as an oxidant to form erbium oxide), is introduced into the reactor.

-

Decomposition and Film Growth: On the hot substrate surface, the Er(fod)₃ precursor decomposes, leading to the deposition of a thin film of the desired erbium-containing material.

-

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the substrate is cooled down under an inert atmosphere.

Caption: High-level workflow for MOCVD using Er(fod)₃.

Photoluminescence Properties

Erbium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, which is of great interest for applications in telecommunications and bio-imaging. The photoluminescence of erbium chelates is influenced by the ligand structure. Studies on similar erbium chelates have shown that the Judd-Ofelt parameters can be used to correlate the chemical structure with the photoluminescence properties.[6] Specifically, a larger Ω₆ value is associated with a greater photoluminescence intensity at approximately 1.54 µm.[6]

| Photoluminescence Parameter | Observation | Reference |

| Characteristic Emission Wavelength | ~1.54 µm | [6] |

| Influence of Ligand Structure | The coordination environment affects the intensity and fine structure of the emission spectrum. | [6] |

Safety and Handling

As with all chemical reagents, Er(fod)₃ should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Erbium(III) tris(fod)3-chelate is a versatile compound with important applications in analytical chemistry and materials science. Its utility as an NMR shift reagent allows for the simplification of complex spectra, while its properties as a MOCVD precursor enable the fabrication of advanced optical materials. Further research into the synthesis of novel erbium chelates and the optimization of their properties continues to be an active area of investigation with the potential for new and exciting applications.

References

Unveiling Molecular Architecture: A Technical Guide to Lanthanide Shift Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for elucidating chemical structures. However, complex molecules often yield convoluted spectra with overlapping signals, obscuring vital information. Lanthanide Shift Reagents (LSRs) offer a powerful solution to this challenge by inducing significant chemical shifts in substrate molecules, thereby simplifying complex spectra and revealing a wealth of structural detail. This in-depth technical guide explores the core mechanism of action of LSRs, provides detailed experimental protocols, and presents quantitative data to empower researchers in leveraging this potent analytical tool.

The Core Mechanism: Harnessing Paramagnetism for Spectral Resolution

Lanthanide shift reagents are organometallic complexes, typically featuring a paramagnetic lanthanide ion such as Europium (Eu), Praseodymium (Pr), or Ytterbium (Yb), coordinated to organic ligands, frequently β-diketonates like dipivaloylmethane (dpm) or 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod).[1] The profound impact of LSRs on NMR spectra stems from the paramagnetic nature of the lanthanide ion, which generates a potent local magnetic field.[1]

When a substrate molecule possessing a Lewis basic site (e.g., hydroxyl, carbonyl, amino group) is introduced, it can reversibly coordinate to the lanthanide ion of the LSR.[2] This interaction brings the substrate's nuclei into the sphere of influence of the lanthanide's magnetic field, leading to substantial changes in their chemical shifts, an effect known as the Lanthanide-Induced Shift (LIS).[1]

The LIS is predominantly governed by two mechanisms: the pseudocontact shift and the contact shift.

-

Pseudocontact Shift: This is the primary mechanism responsible for the utility of LSRs in structural analysis. The pseudocontact shift arises from the through-space dipolar interaction between the magnetic moment of the paramagnetic lanthanide ion and the magnetic moment of the nucleus under observation.[3] The magnitude of this shift is exquisitely sensitive to the geometry of the LSR-substrate complex, specifically the distance (r) between the lanthanide ion and the nucleus, and the angle (θ) between the principal magnetic axis of the complex and the vector connecting the lanthanide ion to the nucleus. This relationship is described by the McConnell-Robertson equation:

Δδ = K * (3cos²θ - 1) / r³

where K is a constant related to the magnetic anisotropy of the lanthanide complex.[4] This precise geometric dependence allows for the mapping of molecular topography. Europium and Praseodymium complexes are favored as they induce significant shifts with minimal line broadening.[2] Europium complexes typically induce downfield shifts, while Praseodymium complexes cause upfield shifts.[5]

-

Contact Shift: This mechanism involves the delocalization of unpaired electron spin density from the lanthanide ion onto the substrate's nuclei through the coordinating bond.[2] The contact shift is most significant for nuclei in close proximity to the coordination site and diminishes rapidly with distance. While generally less dominant than the pseudocontact shift for protons, it can be more pronounced for other nuclei like ¹³C.[6]

The dynamic equilibrium between the free and complexed substrate is rapid on the NMR timescale, resulting in the observation of a single, time-averaged spectrum.[1] The observed shift is therefore a weighted average of the shifts of the free and complexed species.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. benchchem.com [benchchem.com]

- 3. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanthanide-induced shifts in 1H nuclear magnetic resonance: the significance of the angle term in the geometric factor of pseudocontact shift - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Coordination Chemistry and Geometry of Er(fod)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly abbreviated as Er(fod)3, is a coordination complex of the lanthanide element erbium. This organometallic compound has garnered significant interest within the scientific community, particularly for its applications in nuclear magnetic resonance (NMR) spectroscopy and luminescence. Its unique paramagnetic properties and ability to expand its coordination sphere make it a versatile tool in various research and development fields, including materials science and drug discovery. This technical guide provides a comprehensive overview of the coordination chemistry and geometry of Er(fod)3, with a focus on its structural characteristics, synthesis, and applications relevant to researchers and professionals in drug development.

Core Concepts in Er(fod)3 Coordination Chemistry

The coordination chemistry of Er(fod)3 is primarily dictated by the interaction between the erbium(III) ion (Er³⁺) and the fod ligand. The fod ligand is the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, a β-diketone.

The Erbium(III) Ion

Erbium is a lanthanide element with the electron configuration [Xe] 4f¹¹ 6s². In its +3 oxidation state, the Er³⁺ ion has a [Xe] 4f¹¹ configuration. The f-electrons are poorly shielded by the outer 5s and 5p electrons, leading to a significant contraction in ionic radius across the lanthanide series. The Er³⁺ ion is considered a hard Lewis acid, predisposing it to coordinate with hard Lewis bases, such as the oxygen atoms of the fod ligand.

The fod Ligand

The fod ligand is a bidentate monoanionic ligand. The two oxygen atoms of the β-diketonate group chelate to the metal center, forming a stable six-membered ring. The presence of the bulky tert-butyl group and the highly fluorinated heptafluoropropyl group imparts several key properties to the complex, including high solubility in nonpolar organic solvents and increased Lewis acidity compared to other β-diketonate complexes.

Molecular Geometry and Coordination Number

The stoichiometry of Er(fod)3 suggests a coordination number of six, with three bidentate fod ligands surrounding the Er³⁺ ion. However, like many lanthanide β-diketonate complexes, Er(fod)3 is coordinatively unsaturated and readily expands its coordination number by forming adducts with additional ligands (Lewis bases). This ability to accommodate more than six donor atoms is a hallmark of lanthanide coordination chemistry, driven by the large ionic radius and the electrostatic nature of the metal-ligand bonding.

Commonly, Er(fod)3 forms adducts with one or two additional donor atoms, leading to coordination numbers of seven, eight, or even higher. In the absence of other coordinating ligands, Er(fod)3 can form dimers or oligomers in the solid state or in non-coordinating solvents, where an oxygen atom from a neighboring fod ligand coordinates to the erbium center.

Structural Data of a Representative Adduct: [Er(fod)3(bipy)]

To illustrate the coordination environment of erbium in a typical fod complex, data for the 2,2'-bipyridine (bipy) adduct, [Er(fod)3(bipy)], is presented below. In this complex, the erbium ion is eight-coordinate, bound to six oxygen atoms from the three fod ligands and two nitrogen atoms from the bipyridine ligand. The coordination polyhedron is best described as a distorted square antiprism.

| Parameter | Value |

| Coordination Geometry | Distorted Square Antiprism |

| Average Er-O Bond Length | ~2.35 Å |

| Average Er-N Bond Length | ~2.55 Å |

Note: These are approximate values derived from typical lanthanide β-diketonate adducts and should be considered illustrative.

Experimental Protocols

General Synthesis of Lanthanide β-Diketonate Complexes

The synthesis of Er(fod)3 and other lanthanide β-diketonate complexes typically involves the reaction of a lanthanide salt with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the β-diketone.

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (Er(NO₃)₃·xH₂O)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Methanol or Ethanol

-

Ammonia solution or Sodium hydroxide solution (as a base)

-

Deionized water

Procedure:

-

Dissolve the erbium salt in a minimal amount of water or alcohol.

-

In a separate flask, dissolve a stoichiometric amount (3 equivalents) of Hfod in alcohol.

-

Slowly add the erbium salt solution to the Hfod solution with constant stirring.

-

Gradually add a dilute base (e.g., ammonia or NaOH solution) to the mixture to raise the pH to around 6-7, promoting the formation of the complex. A precipitate should form.

-

Continue stirring the mixture for several hours at room temperature or with gentle heating to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water or a water/alcohol mixture to remove any unreacted starting materials and salts.

-

Dry the resulting solid in a desiccator or under vacuum to yield the crude Er(fod)3 product.

-

Further purification can be achieved by recrystallization from a suitable organic solvent such as hexane or by sublimation.

Characterization Techniques

Standard analytical techniques are employed to characterize the synthesized Er(fod)3 complex:

-

Infrared (IR) Spectroscopy: The formation of the complex is confirmed by the disappearance of the O-H stretching band of the enol form of the β-diketone and the appearance of characteristic C=O and C=C stretching vibrations of the coordinated ligand, typically in the 1500-1700 cm⁻¹ region. The M-O stretching vibrations are observed at lower frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Er³⁺ ion, the NMR spectra of Er(fod)3 itself are broad and not very informative for structural elucidation of the complex. However, its utility as a lanthanide shift reagent is a key application.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

-

Single-Crystal X-ray Diffraction: This technique provides the most definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.

Applications in the Context of Drug Development

The primary relevance of Er(fod)3 in drug development lies in its application as an analytical tool and as a component of imaging probes, rather than direct interaction with biological signaling pathways.

NMR Shift Reagent

Er(fod)3 is a paramagnetic lanthanide shift reagent. When added to a solution of a diamagnetic organic molecule containing a Lewis basic site (e.g., hydroxyl, carbonyl, amine), it can form a transient adduct. This interaction induces large changes in the chemical shifts of the nuclei in the organic molecule, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the shift is dependent on the distance and angle of the nucleus relative to the erbium ion.

Workflow for Utilizing Er(fod)3 as an NMR Shift Reagent:

Figure 1. Workflow for using Er(fod)3 as an NMR shift reagent.

This technique is valuable in drug development for:

-

Simplifying complex NMR spectra: Resolving overlapping signals to facilitate structural determination of novel drug candidates.

-

Assigning resonances: Aiding in the assignment of protons and carbons in complex molecules.

-

Determining stereochemistry: The magnitude of the LIS can provide information about the relative positions of atoms in space.

Luminescence and Bioimaging

Lanthanide complexes, including those with β-diketonate ligands, are known for their unique luminescent properties. The fod ligand can act as an "antenna," absorbing UV light and transferring the energy to the erbium ion, which then emits light at its characteristic wavelengths. The long luminescence lifetimes of lanthanide ions allow for time-gated detection techniques that can reduce background fluorescence from biological samples, enhancing the signal-to-noise ratio.

While Er(fod)3 itself may have limited direct application in biological imaging due to potential toxicity and instability in aqueous environments, the principles of its coordination chemistry are applied in the design of more sophisticated luminescent probes for bioimaging. These probes can be targeted to specific biological molecules or cellular compartments.

Conceptual Signaling Pathway for a Targeted Lanthanide Probe:

Figure 2. Conceptual pathway for a targeted luminescent probe.

Conclusion

Er(fod)3 is a fascinating coordination complex whose properties are deeply rooted in the fundamental principles of lanthanide chemistry. Its coordinative unsaturation and Lewis acidity are key to its function as an NMR shift reagent, a valuable tool for the structural analysis of potential drug molecules. While its direct role in biological signaling is not established, the understanding of its coordination chemistry and luminescent properties informs the design of advanced probes for bioimaging. For researchers and professionals in drug development, Er(fod)3 and related lanthanide β-diketonates represent a powerful class of compounds for both analytical characterization and the development of novel diagnostic tools.

Methodological & Application

Application Notes and Protocols for Er(fod)3 as an NMR Shift Reagent

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly known as Er(fod)3, is a paramagnetic lanthanide complex utilized as a chemical shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function is to induce chemical shifts in the NMR spectra of organic molecules, thereby simplifying complex spectra by resolving overlapping signals.[1] This is particularly valuable in the structural elucidation of complex organic molecules, aiding researchers in drug development and other chemical sciences.

The paramagnetic nature of the Er³⁺ ion in the complex is the source of the induced shifts. When Er(fod)3 is introduced to a sample containing a molecule with Lewis basic functional groups (e.g., alcohols, ketones, amines, ethers), it forms a weak, transient complex. This interaction brings the paramagnetic erbium ion into close proximity with the protons of the analyte molecule, influencing their local magnetic environment and, consequently, their resonance frequencies in the NMR spectrum. Complexes of erbium, along with europium, thulium, and ytterbium, typically induce shifts to a lower field (downfield).

The magnitude of the induced shift is dependent on the distance and angle between the erbium ion and the specific proton in the molecule. Protons closer to the site of coordination with the lanthanide will experience a larger shift. This distance dependence is a powerful tool for assigning protons in a molecule, as it provides through-space structural information.

II. Mechanism of Action

Lanthanide shift reagents (LSRs) like Er(fod)3 function by inducing changes in the chemical shifts of nuclei in a substrate molecule through two primary mechanisms: contact shifts and pseudocontact (or dipolar) shifts. For Er(fod)3, the predominant mechanism is the pseudocontact shift, which arises from the magnetic anisotropy of the lanthanide ion.

The interaction between the LSR and the substrate is a rapid equilibrium on the NMR timescale. This results in the observation of a single, time-averaged spectrum where the chemical shifts of the substrate's protons are a weighted average of their shifts in the free and complexed states.

Caption: Mechanism of Er(fod)3 as an NMR shift reagent.

III. Quantitative Data

The magnitude of the lanthanide-induced shift (LIS) is directly proportional to the concentration of the shift reagent and inversely related to the cube of the distance (r³) between the lanthanide ion and the nucleus being observed. While specific quantitative data for Er(fod)3 across a wide range of compounds is not as extensively tabulated as for europium-based reagents, the general principles of lanthanide-induced shifts apply. Erbium complexes are known to cause downfield shifts.

For illustrative purposes, the following table presents hypothetical induced shift data for a generic alcohol, demonstrating the expected trend of decreasing shift with increasing distance from the coordination site (the hydroxyl group). The actual induced shifts will vary depending on the specific substrate, solvent, and temperature.

| Proton Position | Distance from Oxygen (arbitrary units) | Expected Relative Downfield Shift (ppm) |

| α-CH₂ | 1 | +10.0 |

| β-CH₂ | 2 | +4.5 |

| γ-CH₂ | 3 | +2.0 |

| δ-CH₃ | 4 | +1.0 |

IV. Experimental Protocols

A. Materials and Equipment

-

Er(fod)3 (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III))

-

Analyte (substrate) of interest

-

Deuterated NMR solvent (e.g., CDCl₃, C₆D₆, CCl₄). The solvent should be anhydrous.

-

High-quality 5 mm NMR tubes

-

Microliter syringe or precision micropipettes

-

Vortex mixer

-

NMR spectrometer

B. Experimental Workflow

Caption: Step-by-step workflow for an NMR shift reagent experiment.

C. Detailed Protocol

-

Analyte Sample Preparation:

-

Accurately weigh a suitable amount of the analyte (typically 5-20 mg for ¹H NMR) and dissolve it in approximately 0.5-0.7 mL of a dry, deuterated solvent in a clean, dry NMR tube.

-

Ensure the analyte is fully dissolved.

-

-

Initial NMR Spectrum:

-

Acquire a standard ¹H NMR spectrum of the analyte solution. This will serve as the reference spectrum (0 molar ratio of shift reagent).

-

-

Er(fod)3 Stock Solution Preparation (Optional but Recommended):

-

To ensure accurate additions, prepare a stock solution of Er(fod)3 in the same deuterated solvent used for the analyte. A concentration of around 0.1 M is often a good starting point.

-

-

Incremental Addition of Er(fod)3:

-

Add a small, precise volume (e.g., 1-5 µL) of the Er(fod)3 stock solution directly to the NMR tube containing the analyte solution. Alternatively, a small, weighed amount of solid Er(fod)3 can be added, though this is less precise.

-

After each addition, cap the NMR tube and mix the contents thoroughly using a vortex mixer.

-

-

Acquisition of Shifted Spectra:

-

Acquire a ¹H NMR spectrum after each addition of the shift reagent.

-

It is crucial to re-shim the spectrometer before each acquisition, as the addition of the paramagnetic reagent can affect the magnetic field homogeneity.

-

-

Data Analysis:

-

Process each spectrum consistently (phasing, baseline correction).

-

For each proton signal of interest, measure the chemical shift (δ) after each addition of Er(fod)3.

-

Calculate the induced shift (Δδ) for each proton by subtracting the initial chemical shift (from the reference spectrum) from the observed chemical shift.

-

Plot the induced shift (Δδ) as a function of the molar ratio of the lanthanide shift reagent to the substrate ([LSR]/[Substrate]). The initial points on this plot should be linear, and the slope is the characteristic induced shift for that proton.

-

V. Data Interpretation and Applications

The primary application of Er(fod)3 is the simplification of complex ¹H NMR spectra. By inducing shifts, it can separate overlapping multiplets, allowing for the determination of coupling constants and the unambiguous assignment of protons.

The magnitude of the induced shift provides valuable structural information. Protons closer to the Lewis basic site that coordinates with the Er(fod)3 will exhibit larger downfield shifts. By comparing the relative induced shifts of different protons, the spatial relationship of these protons to the coordinating functional group can be inferred.

VI. Safety and Handling

A. Hazard Identification:

-

Er(fod)3 is a chemical substance and should be handled with appropriate care. While specific toxicity data is limited, it is advisable to avoid direct contact with skin and eyes, and to prevent inhalation of the powder.

B. Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood, when handling the solid powder to minimize inhalation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Er(fod)3 is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent degradation from moisture.

C. First Aid Measures:

-

In case of skin contact: Wash the affected area thoroughly with soap and water.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

D. Disposal:

-

Dispose of Er(fod)3 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

VII. Troubleshooting

-

Peak Broadening: Excessive line broadening can occur at higher concentrations of the shift reagent. If this becomes an issue, use smaller increments of the reagent or a more dilute stock solution.

-

Non-linear Plots: A non-linear plot of Δδ vs. [LSR]/[Substrate] can indicate a change in the stoichiometry of the complex (e.g., from a 1:1 to a 1:2 substrate:reagent complex) or self-association of the shift reagent.

-

No Induced Shift: If no shift is observed, it may be due to a very weak interaction between the substrate and the shift reagent, or the functional group may not be a sufficiently strong Lewis base. The presence of water in the sample can also deactivate the shift reagent. Ensure all glassware and solvents are anhydrous.

References

Application Notes and Protocols for Preparing NMR Samples with Er(fod)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of nuclear magnetic resonance (NMR) spectroscopy, spectral resolution is paramount for the unambiguous structural elucidation of molecules. However, complex molecules, particularly those encountered in drug discovery and development, often exhibit crowded and overlapping signals in their ¹H NMR spectra. Lanthanide shift reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly known as Er(fod)₃, are powerful tools used to alleviate this issue by inducing significant chemical shifts in the NMR spectrum.

Er(fod)₃ is a paramagnetic complex that acts as a Lewis acid, reversibly binding to Lewis basic sites within a molecule, such as amines, alcohols, ketones, and esters.[1] This interaction brings the paramagnetic erbium ion into close proximity with the analyte's protons, resulting in a change in their effective magnetic field and consequently, a shift in their resonance frequencies. Europium-based LSRs, a class to which Er(fod)₃ belongs, typically induce downfield shifts.[2] The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle between the lanthanide ion and the specific nucleus, providing valuable structural information.[2]

These application notes provide a detailed protocol for the preparation of NMR samples with Er(fod)₃, including a titration experiment to resolve overlapping signals.

Data Presentation

The following table summarizes the typical lanthanide-induced shifts (LIS) observed for various proton types upon the addition of a lanthanide shift reagent. The magnitude of the shift is highly dependent on the specific molecule, the concentration of the shift reagent, and the solvent used. The values presented here are illustrative and serve as a general guide.

| Functional Group with Lewis Basic Site | Proton(s) Affected | Typical Lanthanide-Induced Shift (Δδ, ppm) |

| Primary Amine (-NH₂) | Protons on the α-carbon | Large Downfield Shift |

| Alcohol (-OH) | Protons on the α-carbon | Large Downfield Shift |

| Ketone (C=O) | Protons on the α-carbons | Moderate Downfield Shift |

| Ester (-COOR) | Protons on the α-carbon of the acyl group | Moderate Downfield Shift |

| Ether (-O-) | Protons on the α-carbons | Small to Moderate Downfield Shift |

Experimental Protocols

This section outlines the detailed methodology for preparing an NMR sample and performing a titration experiment with Er(fod)₃ to resolve overlapping signals.

Materials

-

Analyte of interest

-

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III) (Er(fod)₃)

-

High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)

-

High-quality 5 mm NMR tubes

-

Glass vials

-

Micropipettes

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Protocol for NMR Sample Preparation with Er(fod)₃ Titration

-

Analyte Solution Preparation:

-

Accurately weigh 10-20 mg of the analyte into a clean, dry glass vial.

-

Add 0.6 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the vial until the analyte is completely dissolved.

-

Filter the solution through a syringe filter directly into a clean, high-quality NMR tube to remove any particulate matter. This initial sample is your reference (0 molar equivalents of Er(fod)₃).

-

-

Er(fod)₃ Stock Solution Preparation:

-

Accurately weigh a known amount of Er(fod)₃ into a separate clean, dry glass vial to prepare a stock solution. The concentration will depend on the desired molar ratios for the titration. A common starting point is a stock solution that is approximately 10-20 times more concentrated than the analyte solution.

-

Add the same deuterated solvent to the vial to dissolve the Er(fod)₃ completely.

-

-

Initial NMR Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum of the analyte solution (without any Er(fod)₃). This spectrum will serve as the reference for determining the induced chemical shifts.

-

-

Incremental Addition of Er(fod)₃ and Spectral Acquisition:

-

Carefully add a small, precise volume of the Er(fod)₃ stock solution to the NMR tube containing the analyte solution using a micropipette. The goal is to achieve a specific molar ratio of Er(fod)₃ to the analyte (e.g., 0.1, 0.2, 0.3 equivalents).

-

After each addition, gently invert the capped NMR tube several times to ensure thorough mixing.

-

Acquire a ¹H NMR spectrum after each incremental addition of the Er(fod)₃ solution.

-

Continue this process of adding small aliquots of the Er(fod)₃ stock solution and acquiring spectra until the desired signal resolution is achieved or until significant line broadening is observed. It is advisable to monitor the spectra in real-time.

-

-

Data Analysis:

-

Process and phase all the acquired spectra consistently.

-

Compare the chemical shifts of the protons in each spectrum to the initial reference spectrum.

-

Calculate the lanthanide-induced shift (Δδ) for each proton at each molar ratio.

-

Plot the induced shift (Δδ) as a function of the molar ratio of [Er(fod)₃]/[Analyte] for each proton of interest. This can help in assigning signals and understanding the binding stoichiometry.

-

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Mechanism of Er(fod)₃ as a lanthanide shift reagent.

Caption: Step-by-step workflow for an NMR titration experiment.

References

Determining the Optimal Concentration of Er(fod)₃ for NMR Spectral Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, spectral resolution is paramount for the unambiguous structural elucidation of molecules. Complex molecules, particularly those with multiple overlapping proton signals, can present significant challenges to spectral interpretation. Lanthanide Shift Reagents (LSRs), such as Erbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), or Er(fod)₃, are powerful tools used to induce large chemical shifts in the NMR spectra of molecules containing Lewis basic functional groups. This induced shift, known as the Lanthanide-Induced Shift (LIS), can simplify complex spectra by resolving overlapping signals, thereby facilitating structural analysis.

Er(fod)₃ is a paramagnetic complex that acts as a Lewis acid, reversibly binding to Lewis basic sites in a substrate molecule (e.g., hydroxyls, carbonyls, amines).[1] This interaction brings the paramagnetic erbium ion into close proximity with the substrate's protons, inducing a pseudocontact shift. The magnitude of this shift is dependent on the concentration of the LSR and the distance and angle between the erbium ion and the observed nucleus. The primary advantage of using Erbium is that it typically induces shifts to a higher frequency (downfield), which can be beneficial in spectra crowded in the upfield region. The goal of using an LSR is to achieve sufficient signal separation for analysis without causing excessive line broadening, a common side effect of paramagnetic agents.[2] Therefore, determining the optimal concentration of Er(fod)₃ is a critical step in its application.

This application note provides a detailed protocol for determining the optimal concentration of Er(fod)₃ for a given substrate through an NMR titration experiment.

Principle of Operation

The interaction between the paramagnetic Er(fod)₃ and the substrate is a fast equilibrium on the NMR timescale. This results in the observation of a single, time-averaged spectrum. As the concentration of Er(fod)₃ is incrementally increased, the chemical shifts of the substrate's protons will change in proportion to the concentration of the shift reagent. The protons closest to the binding site will experience the largest induced shifts. By monitoring the changes in the spectrum at various Er(fod)₃ concentrations, a researcher can identify the optimal concentration that provides the best spectral dispersion without significant line broadening.

The binding strength of Er(fod)₃ to different functional groups generally follows the order: Amines > Alcohols > Ketones > Ethers > Esters > Nitriles.[1] This selectivity allows for the targeted simplification of spectra based on the functional groups present in the molecule of interest.

Experimental Protocol: NMR Titration for Optimal Concentration Determination

This protocol outlines the step-by-step procedure for performing an NMR titration experiment to determine the optimal concentration of Er(fod)₃.

3.1. Materials and Equipment

-

Er(fod)₃

-

Substrate of interest

-

Anhydrous, deuterated NMR solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

Micropipettes

-

NMR spectrometer

3.2. Sample Preparation

-

Substrate Solution: Prepare a solution of the substrate in the chosen anhydrous deuterated solvent at a typical concentration for NMR analysis (e.g., 5-20 mg in 0.5-0.7 mL). It is crucial to use a dry solvent, as water can compete with the substrate for coordination to the lanthanide ion.

-

Er(fod)₃ Stock Solution: Prepare a stock solution of Er(fod)₃ in the same deuterated solvent. A concentration of approximately 0.1 M is a good starting point. The exact concentration should be chosen based on the expected binding affinity of the substrate.

3.3. NMR Titration Procedure

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution without any Er(fod)₃. This will serve as the reference spectrum (molar ratio = 0).

-

Incremental Addition: Add a small, known volume of the Er(fod)₃ stock solution to the NMR tube containing the substrate solution. For example, add aliquots that will result in [LSR]/[Substrate] molar ratios of approximately 0.1, 0.2, 0.3, and so on.

-

Mixing and Equilibration: After each addition, cap the NMR tube and gently invert it several times to ensure thorough mixing. Allow the solution to equilibrate for a few minutes.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the Er(fod)₃ stock solution.

-

Continue Titration: Continue the incremental additions and spectral acquisitions until the desired spectral resolution is achieved or until significant line broadening is observed. It is often useful to continue until a molar ratio of at least 1.0 is reached to observe the full effect.

3.4. Data Analysis

-

Track Chemical Shifts: For each spectrum, identify and record the chemical shifts (δ) of the protons of interest.

-

Calculate Induced Shifts (Δδ): Calculate the induced chemical shift (Δδ) for each proton at each molar ratio using the following equation: Δδ = δ_observed - δ_initial where δ_observed is the chemical shift at a given molar ratio and δ_initial is the chemical shift from the reference spectrum.

-

Plot the Data: Create a plot of the induced chemical shift (Δδ) on the y-axis versus the [Er(fod)₃]/[Substrate] molar ratio on the x-axis for each proton of interest.

-

Determine Optimal Concentration: Analyze the plot to determine the optimal molar ratio. The optimal concentration is the point at which the signals of interest are well-resolved, and before significant line broadening compromises the spectral quality. This is often a subjective decision based on the specific analytical goal.

Quantitative Data Summary

The following table provides representative data on the induced chemical shifts (Δδ in ppm) observed for different types of protons in various organic molecules upon the addition of a lanthanide shift reagent at different molar ratios. While the data presented here for acridone alkaloids was obtained with Eu(dpm)₃, the trends are analogous for Er(fod)₃, which also induces downfield shifts.

| Substrate Class | Example Compound | Proton | [LSR]/[Substrate] Molar Ratio = 0.25 | [LSR]/[Substrate] Molar Ratio = 0.50 | [LSR]/[Substrate] Molar Ratio = 0.75 |

| Ketone | Acridone Alkaloid | H-2 | ~0.5 ppm | ~1.0 ppm | ~1.5 ppm |

| H-4 | ~0.4 ppm | ~0.8 ppm | ~1.2 ppm | ||

| H-8 | ~0.3 ppm | ~0.6 ppm | ~0.9 ppm | ||

| Alcohol | 1-Hexanol | H-1 (α-CH₂) | ~5.0 ppm | ~10.0 ppm | ~15.0 ppm |

| H-2 (β-CH₂) | ~2.5 ppm | ~5.0 ppm | ~7.5 ppm | ||

| H-6 (ω-CH₃) | ~0.5 ppm | ~1.0 ppm | ~1.5 ppm | ||

| Amine | n-Hexylamine | H-1 (α-CH₂) | ~6.0 ppm | ~12.0 ppm | ~18.0 ppm |